molecular formula C14H10Br2N2S B11553083 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B11553083
M. Wt: 398.1 g/mol
InChI Key: QIDGKIRSXPYFSO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline moiety

Preparation Methods

The synthesis of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline using bromine or a brominating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C14H10Br2N2S

Molecular Weight

398.1 g/mol

IUPAC Name

2,6-dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H10Br2N2S/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3

InChI Key

QIDGKIRSXPYFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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